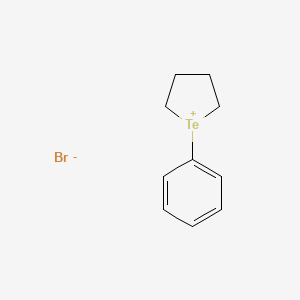
1-Phenyltellurolan-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyltellurolan-1-ium bromide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a bromide ion
Métodos De Preparación
The synthesis of 1-Phenyltellurolan-1-ium bromide typically involves the reaction of tellurium with phenylmagnesium bromide or phenyl lithium, followed by the addition of bromine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or diethyl ether, and the product is purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-Phenyltellurolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: It can be reduced to tellurides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or alkoxide ions under appropriate conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halide salts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyltellurolan-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique redox properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts .
Mecanismo De Acción
The mechanism by which 1-Phenyltellurolan-1-ium bromide exerts its effects is primarily through its redox activity. The tellurium atom can undergo oxidation and reduction, allowing it to participate in various redox reactions. This redox activity is crucial for its antioxidant properties, as it can neutralize free radicals and prevent oxidative damage. The molecular targets and pathways involved include interactions with cellular thiols and enzymes involved in redox regulation .
Comparación Con Compuestos Similares
1-Phenyltellurolan-1-ium bromide can be compared with other organotellurium compounds such as:
- Diphenyl ditelluride
- Tellurium dioxide
- Tellurium tetrachloride
These compounds share some chemical properties but differ in their reactivity and applications. For example, diphenyl ditelluride is often used as a precursor in the synthesis of other organotellurium compounds, while tellurium dioxide is primarily used in glass and ceramics manufacturing.
Propiedades
Número CAS |
67092-86-8 |
|---|---|
Fórmula molecular |
C10H13BrTe |
Peso molecular |
340.7 g/mol |
Nombre IUPAC |
1-phenyltellurolan-1-ium;bromide |
InChI |
InChI=1S/C10H13Te.BrH/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-3,6-7H,4-5,8-9H2;1H/q+1;/p-1 |
Clave InChI |
FWEJQMKBYZIAAD-UHFFFAOYSA-M |
SMILES canónico |
C1CC[Te+](C1)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
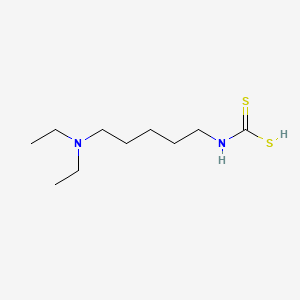

![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
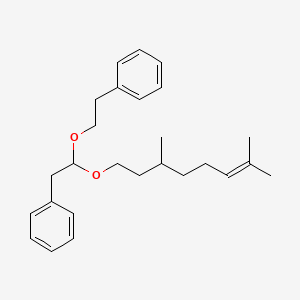
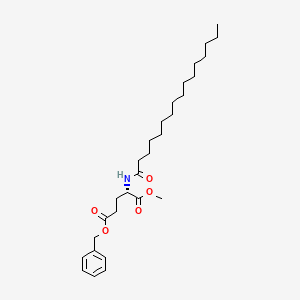
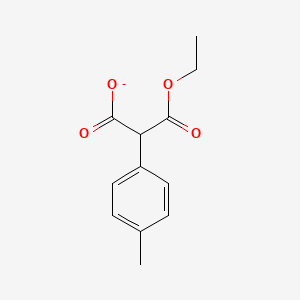
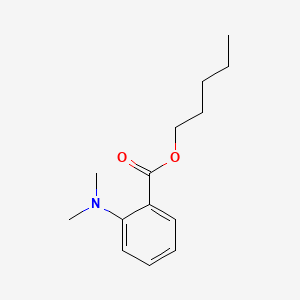
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
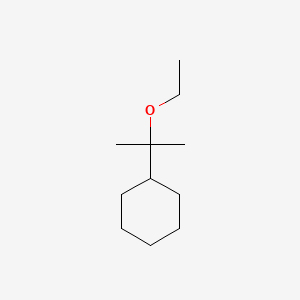
methanone](/img/structure/B14463638.png)
